molecular formula C6H6BrNO3S B8272859 2-Amino-5-bromobenzenesulphonic acid CAS No. 1576-59-6

2-Amino-5-bromobenzenesulphonic acid

Cat. No. B8272859
M. Wt: 252.09 g/mol
InChI Key: ISDHKUXEPQGCGX-UHFFFAOYSA-N
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Patent
US05712393

Procedure details

To 45 g (176 mmol) of 2-amino-5-bromobenzenesulphonic acid are added 46 g (282 mmol) of iodine chloride, 400 ml of aqueous 1N hydrochloric acid solution and 400 ml of methanol. The mixture is heated at 90° C. for 18 hours and concentrated under reduced pressure, and the residue is crystallized from ethanol.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[S:9]([OH:12])(=[O:11])=[O:10].[I:13]Cl.Cl>CO>[NH2:1][C:2]1[C:7]([I:13])=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[S:9]([OH:12])(=[O:11])=[O:10]

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)Br)S(=O)(=O)O
Name
Quantity
46 g
Type
reactant
Smiles
ICl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is crystallized from ethanol

Outcomes

Product
Name
Type
Smiles
NC1=C(C=C(C=C1I)Br)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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